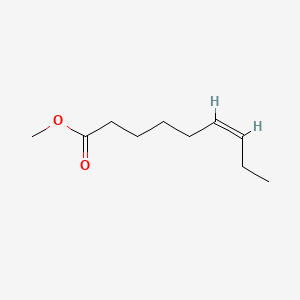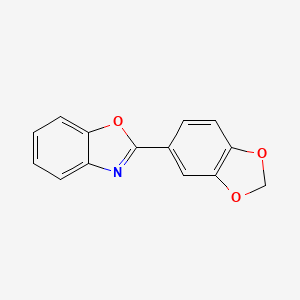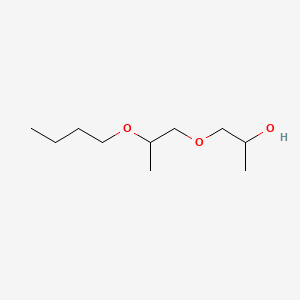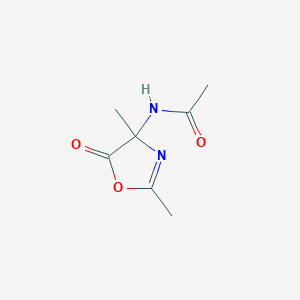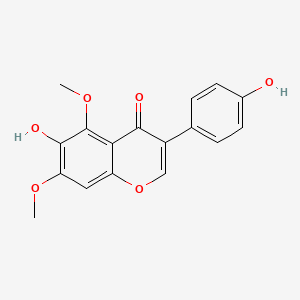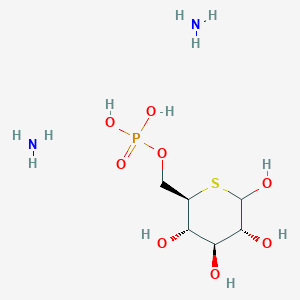
5-Thio-D-glucose-6-phosphate diammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thio-D-glucose-6-phosphate diammonium salt is a chemical compound with the molecular formula C6H13O8PS · (NH3)2 and a molecular weight of 310.26 g/mol . It is a derivative of glucose-6-phosphate where the oxygen atom at the fifth position is replaced by a sulfur atom. This compound is primarily used in biochemical research as a competitive inhibitor of myo-inositol-1-phosphate synthetase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thio-D-glucose-6-phosphate diammonium salt involves the thiolation of glucose-6-phosphate. The reaction typically requires the use of thiolating agents such as hydrogen sulfide or thiourea under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Thio-D-glucose-6-phosphate diammonium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted glucose derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Thio-D-glucose-6-phosphate diammonium salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying thiolation reactions and the behavior of sulfur-containing glucose derivatives.
Biology: It is used to investigate the role of glucose-6-phosphate in metabolic pathways and enzyme inhibition.
Medicine: Research on its potential therapeutic applications, including its role as an enzyme inhibitor, is ongoing.
Mecanismo De Acción
The primary mechanism of action of 5-Thio-D-glucose-6-phosphate diammonium salt is its ability to competitively inhibit myo-inositol-1-phosphate synthetase. This enzyme is involved in the synthesis of myo-inositol, a crucial component of cell membranes and signaling pathways. By inhibiting this enzyme, the compound affects various cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose-6-phosphate: The parent compound without the sulfur substitution.
1-Thio-β-D-glucose tetraacetate: Another sulfur-containing glucose derivative.
D-Glucose ethylenedithioacetal: A glucose derivative with a different sulfur-containing functional group.
Uniqueness
5-Thio-D-glucose-6-phosphate diammonium salt is unique due to its specific substitution at the fifth position with a sulfur atom, which imparts distinct chemical and biological properties. Its ability to inhibit myo-inositol-1-phosphate synthetase sets it apart from other glucose derivatives and makes it valuable in biochemical research .
Propiedades
Fórmula molecular |
C6H19N2O8PS |
|---|---|
Peso molecular |
310.27 g/mol |
Nombre IUPAC |
azane;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxythian-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8PS.2H3N/c7-3-2(1-14-15(11,12)13)16-6(10)5(9)4(3)8;;/h2-10H,1H2,(H2,11,12,13);2*1H3/t2-,3-,4+,5-,6?;;/m1../s1 |
Clave InChI |
OLHBBEUSLQHTEZ-DUMCKRSRSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(S1)O)O)O)O)OP(=O)(O)O.N.N |
SMILES canónico |
C(C1C(C(C(C(S1)O)O)O)O)OP(=O)(O)O.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


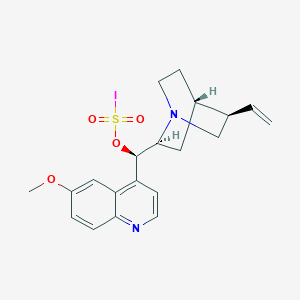

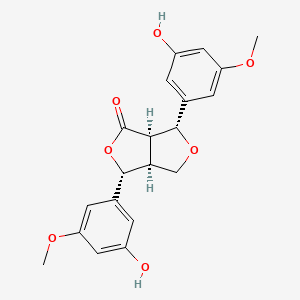
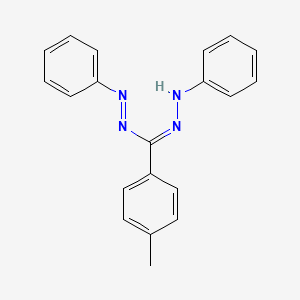


![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
